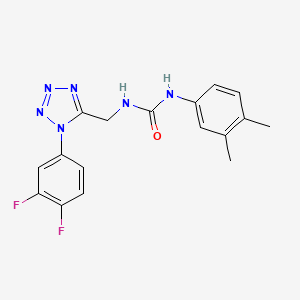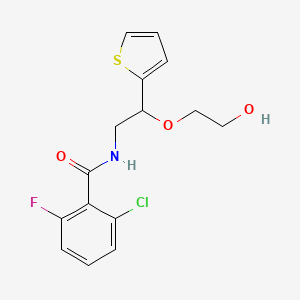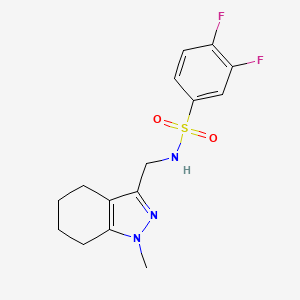![molecular formula C13H9ClOS B2387232 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde CAS No. 137736-07-3](/img/structure/B2387232.png)
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde
概要
説明
Molecular Structure Analysis
The molecular structure of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde can be represented by the SMILES notation:c1cc(ccc1C=O)Sc2ccc(cc2)Cl . This notation indicates that the compound consists of two phenyl rings, one of which is substituted with a chlorine atom and the other with an aldehyde group. The two rings are connected via a sulfur atom .
科学的研究の応用
Crystal Structure and Interactions
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde and its derivatives demonstrate significant structural and interactional properties. For instance, one derivative forms supramolecular helical chains in the crystal, stabilized by specific interactions, indicating potential applications in crystal engineering and design (Caracelli et al., 2018). Another derivative, featuring a chlorophenyl ring and a central propenone unit, exhibits distinct molecular orientations, suggesting possible implications in molecular geometry studies (Lei & Bai, 2009).
Nonlinear Optical Applications
Thiolated derivatives of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde have been investigated for their nonlinear optical properties. Certain crystals demonstrate specific packing motifs and hydrogen-bonded chains, contributing to macroscopic second-order nonlinearity, pivotal for applications in photonics and telecommunication (Seo et al., 2012).
Oxidation and Chemical Reactivity
Studies have shown that 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde derivatives participate in various oxidation reactions. For example, the oxidation of methoxy substituted benzyl phenyl sulfides, related to 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde, has been used to differentiate between different types of oxidants, providing insights into the mechanisms of chemical reactions (Lai et al., 2002). Another study focused on the reactivity of rhodium-bound benzaldehyde thiosemicarbazones, unveiling the oxidation behavior of sulfur centers, which is fundamental for understanding and designing metal-organic frameworks and catalysis processes (Seth & Bhattacharya, 2011).
Synthesis and Characterization of Compounds
The synthesis and characterization of various derivatives of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde have led to discovering compounds with unique properties. For instance, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been documented, offering potential applications in chemiluminescence and molecular probes (Watanabe et al., 2010). In another study, sulfur-containing aromatic polyimides were synthesized, showing high refractive indices and small birefringence, which are crucial for optical materials and electronic device applications (Tapaswi et al., 2015).
作用機序
Mode of Action
The compound interacts with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can lead to inhibition or activation of the target enzymes or receptors, resulting in altered cellular signaling and function. For example, binding to a kinase might inhibit its activity, leading to reduced phosphorylation of downstream proteins .
Biochemical Pathways
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde affects several biochemical pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are critical for cell survival and proliferation. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde involve its absorption, distribution, metabolism, and excretion (ADME) properties:
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIARHGLPZDXHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)

![2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2387157.png)






![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)

![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)